

Application Notes and Protocols for TG-100435

Kinase Assay Setup

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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561

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Introduction

TG-100435 is a potent, multi-targeted, and orally active protein tyrosine kinase inhibitor. It has demonstrated significant inhibitory activity against several key kinases involved in cancer cell proliferation, survival, and angiogenesis. This document provides detailed protocols for setting up biochemical and cell-based kinase assays to evaluate the inhibitory activity of **TG-100435** and similar compounds.

TG-100435 primarily targets members of the Src and Abl kinase families.[1][2] Its N-oxide metabolite, TG100855, has been shown to be even more potent, exhibiting 2 to 9 times greater inhibitory activity than the parent compound.[2] Understanding the interaction of these compounds with their target kinases is crucial for drug development and cancer research.

Data Presentation

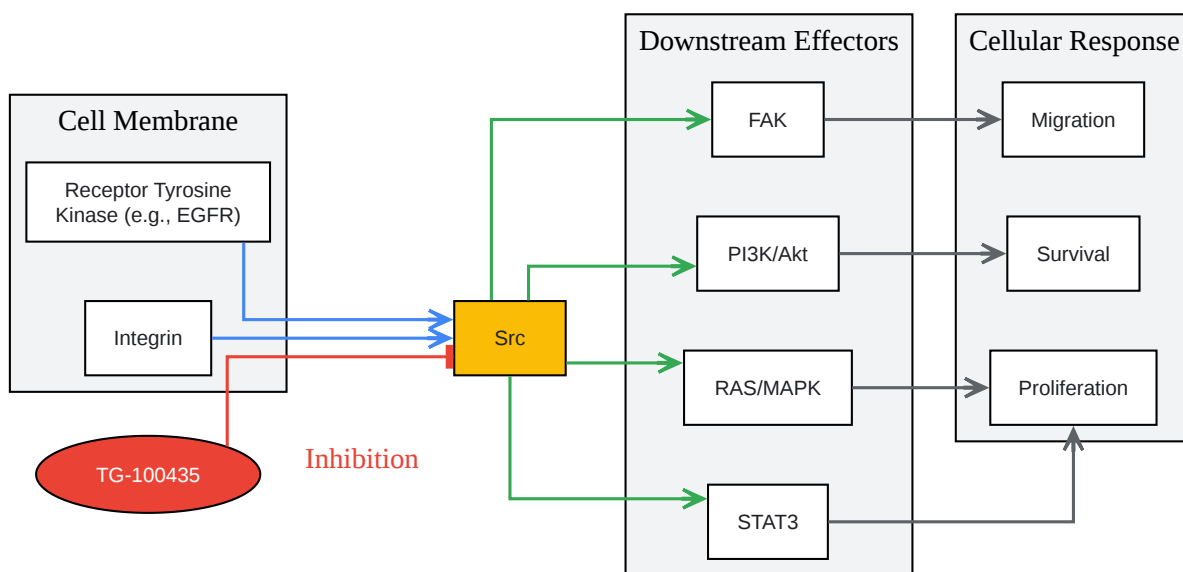
Inhibitory Activity of TG-100435 and its Metabolite TG100855

The following table summarizes the known inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) of **TG-100435** and its active metabolite, TG100855, against a panel of tyrosine kinases.

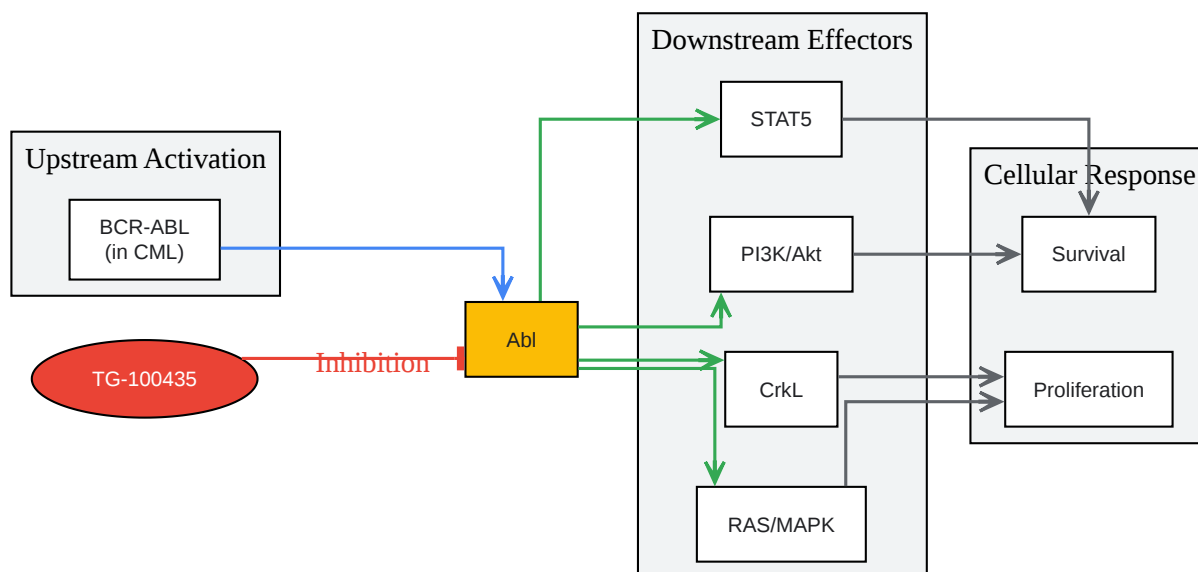
Kinase	TG-100435 Ki (nM)[2]	TG100855 Potency Increase (fold)[2]
Src	13 - 64	2 - 9
Lyn	13 - 64	2 - 9
Abl	13 - 64	2 - 9
Yes	13 - 64	2 - 9
Lck	13 - 64	2 - 9
EphB4	13 - 64	2 - 9

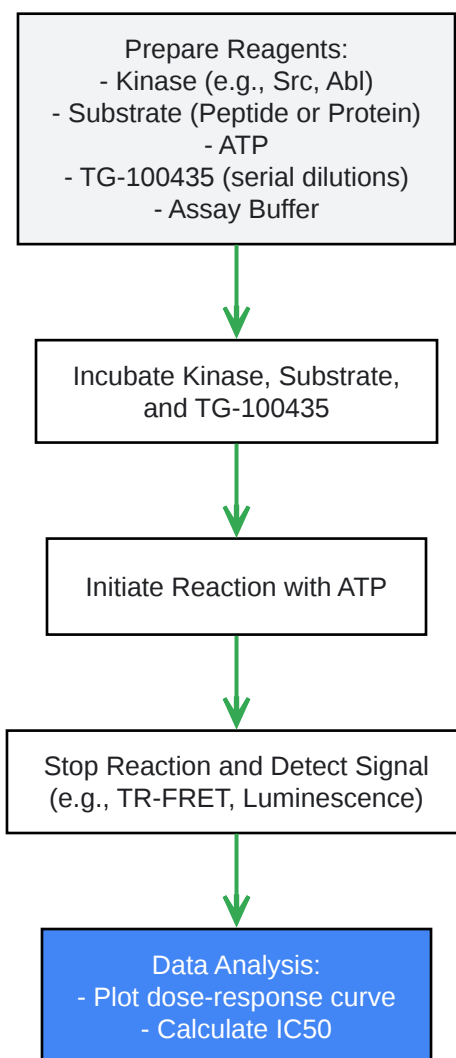
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways inhibited by **TG-100435** and the general workflows for the described kinase assays.



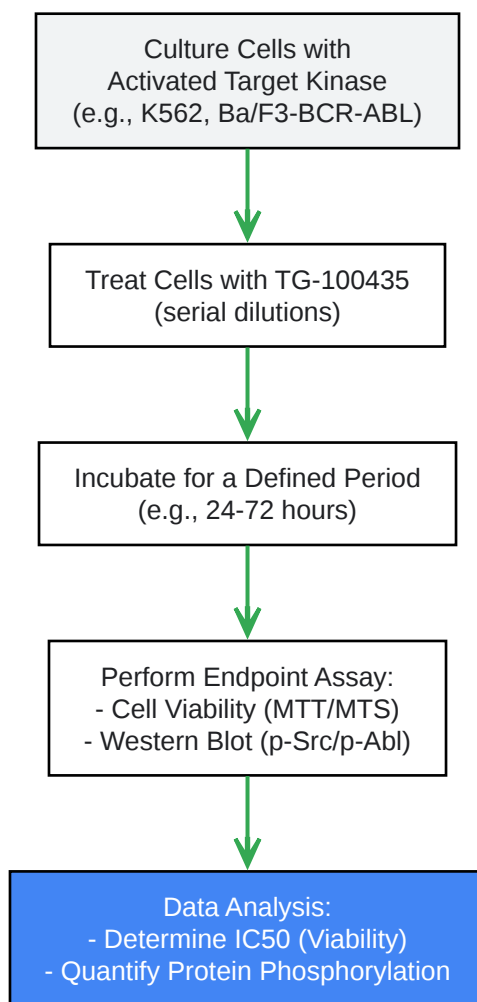
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Src Signaling Pathway Inhibition by **TG-100435**[Click to download full resolution via product page](#)Abl Signaling Pathway Inhibition by **TG-100435**



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Biochemical Kinase Assay Workflow



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Cell-Based Kinase Assay Workflow

Experimental Protocols

Biochemical Kinase Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

This protocol is adapted for a generic TR-FRET assay, such as LanthaScreen®, to determine the IC50 value of **TG-100435** against a target kinase (e.g., Src).

Materials:

- Purified active kinase (e.g., Src, Abl)

- Fluorescein-labeled substrate peptide
- Terbium-labeled anti-phospho-substrate antibody
- ATP
- **TG-100435**
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Stop/Detection buffer (Kinase buffer containing EDTA and the terbium-labeled antibody)
- 384-well microplates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **TG-100435** in kinase buffer.
- **Reaction Mixture:** In a 384-well plate, add the kinase and the fluorescein-labeled substrate to each well.
- **Inhibitor Addition:** Add the serially diluted **TG-100435** or vehicle control to the wells.
- **Initiation:** Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the K_m for the specific kinase.
- **Incubation:** Incubate the plate at room temperature for 60 minutes.
- **Detection:** Stop the reaction and detect the phosphorylated product by adding the Stop/Detection buffer.
- **Read Plate:** Incubate for another 60 minutes at room temperature and read the plate on a TR-FRET compatible plate reader (ex: 340 nm, em: 495 nm and 520 nm).
- **Data Analysis:** Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the **TG-100435** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Western Blot for Target Phosphorylation

This protocol describes how to assess the inhibitory effect of **TG-100435** on the phosphorylation of its target kinases in a cellular context.

Materials:

- Cell line with activated target kinase (e.g., K562 for Bcr-Abl, or a cell line overexpressing active Src).
- Complete cell culture medium
- **TG-100435**
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Abl (Tyr245), anti-Abl)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Protein quantification assay (e.g., BCA)

Procedure:

- **Cell Seeding:** Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
- **Compound Treatment:** The following day, treat the cells with various concentrations of **TG-100435** or a vehicle control.
- **Incubation:** Incubate the cells for a predetermined time (e.g., 2-24 hours).

- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
 - Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
 - Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total target protein.
- Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

Cell-Based Assay: Cell Viability (MTT/MTS Assay)

This protocol measures the effect of **TG-100435** on the viability of cancer cells.

Materials:

- Cell line with activated target kinase
- Complete cell culture medium
- **TG-100435**
- MTT or MTS reagent

- Solubilization solution (for MTT assay)
- 96-well plates

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of **TG-100435** or a vehicle control.
- Incubation: Incubate the plate for 48-72 hours.
- Reagent Addition:
 - MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible. Then, add the solubilization solution.
 - MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.
- Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the **TG-100435** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

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References

- 1. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
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